Cobalt-Catalyzed C(sp²)–CN Bond Activation: tert-Butyl vs. Methoxy Substituent Reactivity
In cobalt-catalyzed cross-electrophile coupling between benzonitrile derivatives and aryl halides using CoBr₂(2,2′-bipyridine) with AlMe₃ as Lewis acid, 4-tert-butylbenzonitrile demonstrates substantially different reactivity compared to 4-methoxybenzonitrile [1]. The tert-butyl-substituted substrate yields 43% of the cross-coupled biaryl product, whereas 4-methoxybenzonitrile yields 77% under identical conditions, a difference of 34 percentage points [1]. This reactivity distinction reflects the differential impact of electron-donating substituents on C–CN bond activation kinetics in the cobalt catalytic cycle.
| Evidence Dimension | Cross-coupling product yield |
|---|---|
| Target Compound Data | 43% yield |
| Comparator Or Baseline | 4-Methoxybenzonitrile: 77% yield |
| Quantified Difference | 34 percentage points (lower for 4-tert-butylbenzonitrile) |
| Conditions | CoBr₂ (10 mol%), 2,2′-bipyridine (10 mol%), AlMe₃ (2.0 equiv), Zn (1.0 equiv), DMF, 50 °C, 18 h |
Why This Matters
This yield differential informs synthetic route selection—4-methoxybenzonitrile provides higher yield for this specific transformation, but the tert-butyl analog may be preferred when downstream functionalization requires retention of an alkyl substituent or when steric protection of the para-position is desired.
- [1] Dorange G. Activation of uncommon electrophiles for cobalt-catalysed coupling: reactions and mechanism. PhD Thesis, Université Paris-Saclay, 2020, Chapter 2, pp. 89-94. tel-03160955. View Source
